molecular formula C13H22N2 B050622 N1,N1-Diethyl-3-phenylpropane-1,3-diamine CAS No. 113640-41-8

N1,N1-Diethyl-3-phenylpropane-1,3-diamine

Cat. No.: B050622
CAS No.: 113640-41-8
M. Wt: 206.33 g/mol
InChI Key: KSAIKFIIHCKXGT-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-3-phenylpropane-1,3-diamine is an organic compound with the molecular formula C13H22N2 It is a diamine derivative, characterized by the presence of two ethyl groups attached to the nitrogen atoms and a phenyl group attached to the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diethyl-3-phenylpropane-1,3-diamine typically involves the reaction of 3-phenylpropane-1,3-diamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fixed-bed reactors and hydrogenation catalysts, such as Raney nickel, can enhance the efficiency of the synthesis. The process parameters, including the molar ratio of reactants, reaction temperature, and pressure, are carefully controlled to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: N1,N1-Diethyl-3-phenylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

N1,N1-Diethyl-3-phenylpropane-1,3-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-3-phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N1,N1-Dimethyl-3-phenylpropane-1,3-diamine
  • N1,N1-Diethyl-3-methylpropane-1,3-diamine
  • N1,N1-Diethyl-3-ethylpropane-1,3-diamine

Comparison: N1,N1-Diethyl-3-phenylpropane-1,3-diamine is unique due to the presence of both ethyl groups and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N',N'-diethyl-1-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-3-15(4-2)11-10-13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAIKFIIHCKXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549823
Record name N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113640-41-8
Record name N~3~,N~3~-Diethyl-1-phenylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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